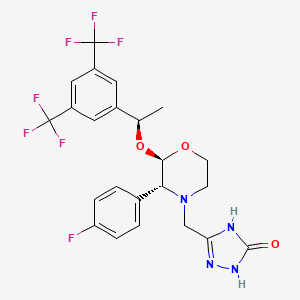

(R,R,R)-Aprepitant

概要

説明

(R,R,R)-Aprepitant is a stereoisomer of Aprepitant, a substance P/neurokinin 1 (NK1) receptor antagonist. It is primarily used in the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). The compound works by blocking the action of substance P, a neuropeptide associated with vomiting.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (R,R,R)-Aprepitant involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of the stereocenters. The reaction conditions typically involve the use of chiral catalysts and reagents to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow chemistry to increase yield and reduce production time. The process also includes rigorous purification steps to ensure the final product meets pharmaceutical standards.

化学反応の分析

Types of Reactions

(R,R,R)-Aprepitant undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties.

科学的研究の応用

Chemical Applications

Stereoselective Synthesis and Chiral Catalysis

(R,R,R)-Aprepitant serves as a model compound in the study of stereoselective synthesis and chiral catalysis. Its unique stereochemistry is pivotal for understanding the mechanisms involved in these processes. The compound is utilized to develop new synthetic methodologies that enhance the efficiency and selectivity of chemical reactions.

Table 1: Key Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts this compound to various metabolites | Potassium permanganate |

| Reduction | Modifies functional groups | Lithium aluminum hydride |

| Substitution | Forms different derivatives | Various nucleophiles/electrophiles |

Biological Applications

Modulation of Neurokinin Receptors

This compound has been extensively studied for its effects on neurokinin receptors, particularly the NK-1 receptor. Its antagonistic action on this receptor plays a crucial role in various biological pathways.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth through several mechanisms.

Case Study: Lung Carcinoma Treatment

A notable case study involved a patient with lung carcinoma who received treatment combining this compound with radiotherapy. The outcome was remarkable, with complete tumor regression observed without significant side effects. This case underscores the potential of this compound as an adjunct therapy in oncology settings .

Medical Applications

Chemotherapy-Induced Nausea and Vomiting (CINV)

This compound is primarily recognized for its efficacy in preventing CINV and postoperative nausea and vomiting (PONV). Clinical trials have demonstrated its effectiveness compared to standard antiemetic therapies.

Table 2: Clinical Trial Outcomes for CINV

| Study Type | Treatment Regimen | Complete Response Rate (%) |

|---|---|---|

| Double-blind placebo-controlled | Aprepitant + Granisetron | 64% |

| Combination therapy | Aprepitant + Radiotherapy | Complete regression noted |

Industry Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized as a reference standard in quality control processes and as a lead compound for developing new NK-1 receptor antagonists. Its unique properties facilitate the development of innovative therapies targeting various conditions beyond nausea and vomiting.

作用機序

(R,R,R)-Aprepitant exerts its effects by selectively binding to the NK1 receptors in the brain and gastrointestinal tract. This binding prevents substance P from activating these receptors, thereby inhibiting the vomiting reflex. The molecular targets include the NK1 receptors, and the pathways involved are primarily related to the modulation of neurotransmitter release and signal transduction.

類似化合物との比較

Similar Compounds

Fosaprepitant: A prodrug of Aprepitant that is converted to Aprepitant in the body.

Rolapitant: Another NK1 receptor antagonist used for similar indications.

Netupitant: Often combined with palonosetron for the prevention of CINV.

Uniqueness

(R,R,R)-Aprepitant is unique due to its specific stereochemistry, which contributes to its high affinity and selectivity for the NK1 receptor. This stereochemistry is crucial for its pharmacological activity and differentiates it from other NK1 receptor antagonists.

生物活性

(R,R,R)-Aprepitant, a neurokinin-1 receptor (NK-1R) antagonist, is primarily recognized for its role in preventing chemotherapy-induced nausea and vomiting (CINV). However, its biological activity extends beyond this application, demonstrating significant antitumor properties and interactions with various signaling pathways. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Aprepitant functions by selectively antagonizing the NK-1 receptor, which is activated by substance P (SP), a neuropeptide involved in the regulation of pain, anxiety, and inflammation. The binding of aprepitant to NK-1R inhibits SP from exerting its effects, leading to various biological outcomes:

- Antitumor Effects : Aprepitant has been shown to exert antiproliferative effects on cancer cells by inducing apoptosis and inhibiting angiogenesis and metastasis. Studies indicate that aprepitant can reduce tumor cell viability and promote cell death in various cancer types, including acute and chronic myeloid leukemia .

- Anti-inflammatory Properties : By blocking NK-1R activation, aprepitant can mitigate inflammatory responses, which is beneficial in conditions like rheumatoid arthritis .

- Antiviral Activity : There is emerging evidence suggesting that NK-1R antagonists may have potential antiviral effects .

Antitumor Activity

Multiple studies have explored the antitumor activity of aprepitant. For instance:

- In Vitro Studies : Research has demonstrated that aprepitant significantly increases tumor cell death rates in vitro. It has been shown to decrease colony formation in cancer cells and promote apoptotic mechanisms .

- In Vivo Studies : A notable case study reported a patient with lung carcinoma where aprepitant combined with radiotherapy resulted in complete tumor regression without significant side effects .

Clinical Trials

Aprepitant's efficacy has been evaluated in several clinical trials:

- CINV Prevention : A double-blind placebo-controlled trial involving patients undergoing chemotherapy demonstrated that aprepitant significantly improved complete response rates compared to standard antiemetic therapy . The complete response rate was 64% for patients receiving aprepitant over six treatment cycles .

- Drug Interaction Studies : A study assessing the impact of aprepitant on drug metabolism indicated that while it is a moderate inhibitor of CYP3A4, it did not significantly alter the pharmacokinetics of chemotherapy agents in lymphoma patients treated with the (R)CHOP regimen .

Case Study 1: Lung Carcinoma Treatment

A patient suffering from lung carcinoma underwent treatment combining aprepitant with radiotherapy. The treatment led to a complete disappearance of the tumor mass without observable side effects. This case highlights aprepitant's potential as an adjunct therapy in oncology settings .

Case Study 2: Drug Metabolism in Lymphoma Patients

In a randomized crossover trial involving lymphoma patients receiving chemotherapy, the administration of aprepitant did not significantly affect the levels of active metabolites of cyclophosphamide or other drugs in the regimen. This suggests that aprepitant can be safely integrated into treatment protocols without compromising efficacy or increasing toxicity .

Comparative Efficacy

Future Directions

The ongoing exploration of this compound's biological activity suggests potential new applications beyond its current use as an antiemetic. Future research may focus on:

- Expanded Oncology Applications : Investigating its efficacy across different cancer types and stages.

- Combination Therapies : Evaluating synergistic effects when combined with other chemotherapeutic agents or targeted therapies.

- Mechanistic Studies : Further elucidating the molecular pathways influenced by NK-1R antagonism.

特性

IUPAC Name |

3-[[(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATALOFNDEOCMKK-TVNIXMEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F7N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676985 | |

| Record name | 5-{[(2R,3R)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148113-53-4 | |

| Record name | 5-{[(2R,3R)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1148113-53-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。